Racemic N,O-Didesmethyl Venlafaxine-d3 is a deuterated analogue of Venlafaxine, which is primarily used as an antidepressant. Venlafaxine functions as a serotonin-norepinephrine reuptake inhibitor and is utilized in treating conditions such as depression, anxiety disorders, and panic disorders. The specific compound racemic N,O-Didesmethyl Venlafaxine-d3 serves as a labeled metabolite, aiding in pharmacokinetic studies and research into the drug's metabolism and efficacy .
Racemic N,O-Didesmethyl Venlafaxine-d3 is synthesized from Venlafaxine and its derivatives. It is available through various chemical suppliers specializing in pharmaceutical compounds, such as Pharmaffiliates and LGC Standards . The compound has the CAS number 1189468-67-4, which is used for identification in chemical databases.
This compound falls under the category of pharmaceutical intermediates and deuterated compounds. It is classified as a serotonin-norepinephrine reuptake inhibitor due to its structural similarities to Venlafaxine, which allows it to be used in biological studies related to neurotransmitter activity .
The synthesis of racemic N,O-Didesmethyl Venlafaxine-d3 typically involves the following steps:
The molecular formula for racemic N,O-Didesmethyl Venlafaxine-d3 is , indicating it contains 15 carbon atoms, 23 hydrogen atoms, one nitrogen atom, and two oxygen atoms. The presence of deuterium (indicated by "d3") suggests that three hydrogen atoms are replaced by deuterium isotopes.
Racemic N,O-Didesmethyl Venlafaxine-d3 can participate in various chemical reactions:
These reactions are typically studied under laboratory conditions, utilizing techniques such as gas chromatography-mass spectrometry (GC-MS) for product analysis.
The mechanism of action for racemic N,O-Didesmethyl Venlafaxine-d3 mirrors that of its parent compound, Venlafaxine. It primarily acts by inhibiting the reuptake of serotonin and norepinephrine neurotransmitters in the brain, enhancing their availability and improving mood regulation.
Racemic N,O-Didesmethyl Venlafaxine-d3 has significant applications in scientific research:
This compound serves as an essential tool for researchers studying the pharmacodynamics and pharmacokinetics of antidepressants, contributing valuable insights into their therapeutic mechanisms.
Venlafaxine is a clinically significant antidepressant categorized as a serotonin-norepinephrine reuptake inhibitor (SNRI). It exerts therapeutic effects by dual reuptake inhibition of serotonin and norepinephrine transporters in the central nervous system, enhancing neurotransmitter availability in synaptic clefts. The pharmacological profile exhibits dose-dependent effects: at lower doses (≤75 mg/day), it primarily inhibits serotonin reuptake, while at higher doses (>150 mg/day), it additionally inhibits norepinephrine reuptake [8]. This dual mechanism distinguishes it from selective serotonin reuptake inhibitors (SSRIs) and positions it as a versatile agent for major depressive disorder, generalized anxiety disorder, social anxiety disorder, and panic disorder [8]. Beyond FDA-approved indications, venlafaxine demonstrates neurobiological effects including enhanced expression of brain-derived neurotrophic factor (BDNF), promotion of neuroplasticity, and reduction of neuroinflammation [8] [9].
Venlafaxine undergoes extensive hepatic metabolism primarily mediated by cytochrome P450 enzymes, resulting in multiple pharmacologically active and inactive metabolites. The primary metabolic route involves CYP2D6-mediated O-demethylation, producing the major active metabolite O-desmethylvenlafaxine (ODV). This metabolite retains pharmacological activity and accounts for approximately 29% of excreted compounds in urine [8]. A secondary pathway involves CYP3A4-mediated N-demethylation, yielding N-desmethylvenlafaxine. Subsequent metabolism generates tertiary metabolites, including rac N,O-didesmethylvenlafaxine—a compound resulting from sequential demethylations at both positions [9]. The metabolic cascade culminates in phase II conjugation, where rac N,O-didesmethylvenlafaxine undergoes glucuronidation to form rac N,N-didesmethyl-O-desmethyl venlafaxine glucuronide (C₂₀H₂₉NO₈, MW 411.45 g/mol) [7]. This comprehensive biotransformation profile highlights the metabolic complexity of venlafaxine and underscores the significance of its metabolites in both therapeutic and analytical contexts.
Table 1: Key Venlafaxine Metabolites and Their Characteristics
Metabolite | Enzyme Involvement | Molecular Formula | Molecular Weight (g/mol) | Pharmacological Activity |
---|---|---|---|---|
O-Desmethylvenlafaxine (ODV) | CYP2D6 | C₁₇H₂₇NO₂ | 277.40 | Active |
N-Desmethylvenlafaxine | CYP3A4 | C₁₆H₂₅NO₂ | 263.38 | Limited activity |
rac N,O-Didesmethylvenlafaxine | CYP2D6 + CYP3A4 | C₁₆H₂₅NO₂ | 263.38 | Minimally active |
rac N,O-Didesmethylvenlafaxine-d3 | N/A (synthetic) | C₁₆H₂₂D₃NO₂ | 266.39 | Non-therapeutic (analytical) |
Glucuronide Conjugate | UGT enzymes | C₂₀H₂₉NO₈ | 411.45 | Inactive (excretory form) |
rac N,O-Didesmethyl Venlafaxine-d3 (C₁₆H₂₂D₃NO₂, MW 266.39 g/mol) represents a strategically deuterated analog of the endogenous human metabolite, incorporating three deuterium atoms (d3) at the N-methyl position [2] [5]. This molecular modification yields a compound chemically identical to its non-deuterated counterpart except for the isotopic enrichment, which imparts distinct mass spectrometric properties while maintaining nearly identical chromatographic behavior. As a high-purity reference standard (>95% by HPLC), it serves as an indispensable internal standard in quantitative bioanalytical methods, particularly liquid chromatography-tandem mass spectrometry (LC-MS/MS) [2]. Its primary application lies in enabling precise quantification of venlafaxine metabolites in complex biological matrices (plasma, urine, cerebral spinal fluid) by compensating for analytical variability during sample preparation and instrument analysis. The deuterated structure specifically targets the N-demethylated site, providing optimal isotopic separation from endogenous metabolites and minimizing potential interference from isobaric compounds during mass analysis. This molecular precision facilitates high-fidelity pharmacokinetic studies of venlafaxine metabolism pathways, particularly investigations of individual metabolic variability in CYP2D6 and CYP3A4 activity [7].
Table 2: Key Characteristics of rac N,O-Didesmethyl Venlafaxine-d3
Property | Specification | Analytical Significance |
---|---|---|
Molecular Formula | C₁₆H₂₂D₃NO₂ | +3 Da mass shift enables MS discrimination |
Molecular Weight | 266.39 g/mol | Distinct from endogenous metabolite (263.38 g/mol) |
Deuterium Position | N-methyl group ([2H]₃) | Targets metabolically stable site |
Physical Form | White solid | Facilitates precise weighing and solution preparation |
Melting Point | 74–76°C | Confirms compound purity and identity |
Solubility | Dichloromethane, THF, Ethyl Acetate | Compatibility with organic extraction methods |
Purity | >95% (HPLC) | Ensures analytical accuracy and minimizes interference |
Storage Conditions | -20°C | Maintains long-term stability and integrity |
Primary Application | Internal standard for LC-MS/MS quantification | Compensates for matrix effects and recovery variability |
The synthesis and commercialization of this deuterated standard address critical analytical challenges in therapeutic drug monitoring and metabolic research. By providing a stable isotope-labeled internal standard with nearly identical chemical properties to the analyte of interest, it enables researchers to achieve superior analytical accuracy with typical precision improvements of 15–25% compared to non-isotopic methods. This precision is particularly crucial when quantifying trace-level metabolites in pharmacokinetic studies investigating interindividual metabolic differences, especially in populations with genetic polymorphisms in CYP450 enzymes [2] [5].
CAS No.: 64755-14-2
CAS No.: 3724-64-9
CAS No.:
CAS No.: 33227-10-0
CAS No.: 1242240-30-7